molecular formula C27H30O17 B1264941 delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine

delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine

Cat. No. B1264941
M. Wt: 626.5 g/mol
InChI Key: ZQMDJECDLYTUCE-LCENJUANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 7-hydroxy group of delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside.

Scientific Research Applications

Anticancer Properties

Delphinidin and its glycosides have been extensively studied for their anticarcinogenic effects across various cancers. Research emphasizes the significant anticancer properties of delphinidin-rich preparations, showcasing their effectiveness in both in vitro and in vivo studies. These findings advocate for the further exploration of delphinidin-rich foods, dietary antioxidants, and natural health products as potential functional ingredients for cancer prevention and management. The molecular mechanisms underlying these anticancer effects, though not fully understood, are a key focus of ongoing research, suggesting a promising area for future scientific investigation (Sharma et al., 2021).

Nutraceutical and Antioxidant Effects

Delphinidin-rich extracts, such as Delphinol®, derived from maqui berry, exhibit potent antioxidant activity, which is attributed to delphinidin's high number of hydroxyl groups. These extracts have been shown to significantly reduce oxidative stress markers and improve blood glucose levels in clinical trials. Delphinidin also influences vascular health by enhancing endothelial nitric oxide synthase expression and reducing vasoconstrictory endothelin-1 expression. Its role in inhibiting the expression of cell adhesion molecules suggests potential in countering vascular inflammation. Moreover, delphinidin's ability to decrease platelet activity may contribute to thrombosis prevention, indicating its broad spectrum of beneficial effects on cardiovascular health (Watson & Schönlau, 2015).

Food Industry Applications

Research on red pitaya, or dragon fruit, has revealed the presence of delphinidin glycosides among other anthocyanins in the fruit's pulp. These phytochemicals, along with beta-cyanins, phenolics, and flavonoids, exhibit a range of bioactivities beneficial to human health. Their application in the food industry is diverse, extending to bakery, wine, dairy, meat, and confectionery products. The incorporation of these bioactive compounds not only enhances the nutritional profile of food products but also contributes to health benefits such as gut microbiota regulation, glycaemic response improvement, and anti-inflammatory effects. The techno-functionality of these compounds in food formulation highlights the potential for innovative food product development supported by molecular research (Huang et al., 2021).

properties

Product Name

delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-(3,4,5-trihydroxyphenyl)chromen-7-one

InChI

InChI=1S/C27H30O17/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27/h1-5,16-17,19-24,26-29,31-39H,6-7H2/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1

InChI Key

ZQMDJECDLYTUCE-LCENJUANSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside betaine
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Reactant of Route 6
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